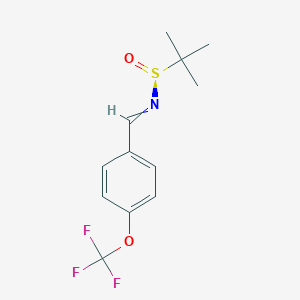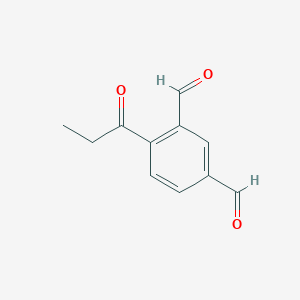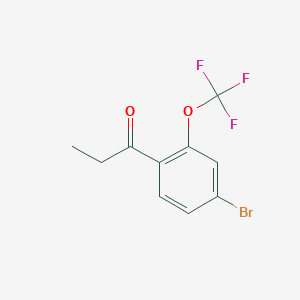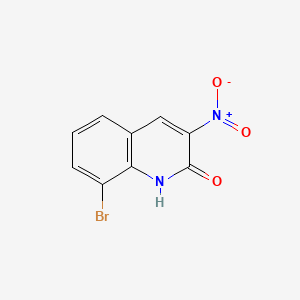
2-Chloroadenosinetriphosphatesodiumsalt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroadenosinetriphosphatesodiumsalt is an adenine nucleotide and an analog of adenosine triphosphate (ATP). It is known for its role as a purinergic P2Y purinoceptor agonist and a guanylate cyclase inhibitor . This compound is primarily used in scientific research due to its unique properties and interactions with cellular receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloroadenosinetriphosphatesodiumsalt typically involves the chlorination of adenosine triphosphate (ATP) under controlled conditions. The reaction is carried out in the presence of a chlorinating agent, such as thionyl chloride or phosphorus oxychloride, in an appropriate solvent like dimethylformamide (DMF) or acetonitrile. The reaction mixture is then purified using chromatographic techniques to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure maximum yield and purity. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to achieve the required quality standards for research applications.
Chemical Reactions Analysis
Types of Reactions: 2-Chloroadenosinetriphosphatesodiumsalt undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of adenosine and inorganic phosphate.
Oxidation and Reduction: The compound can participate in redox reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can catalyze the hydrolysis of the compound.
Oxidation and Reduction: Strong oxidizing or reducing agents can facilitate these reactions.
Major Products Formed:
Substitution Reactions: Products depend on the nucleophile used; for example, substitution with sodium azide yields 2-azidoadenosinetriphosphatesodiumsalt.
Hydrolysis: Adenosine and inorganic phosphate are the primary products.
Oxidation and Reduction: Specific products depend on the reagents and conditions used.
Scientific Research Applications
2-Chloroadenosinetriphosphatesodiumsalt has a wide range of applications in scientific research:
Chemistry: It is used as a tool to study nucleotide analogs and their interactions with enzymes and receptors.
Biology: The compound is employed in studies involving purinergic signaling pathways and receptor binding assays.
Medicine: Research on this compound contributes to understanding its potential therapeutic applications, particularly in targeting purinergic receptors.
Industry: It is used in the development of biochemical assays and diagnostic tools.
Mechanism of Action
2-Chloroadenosinetriphosphatesodiumsalt exerts its effects by acting as an agonist for P2Y purinoceptors and an inhibitor of guanylate cyclase . Upon binding to P2Y receptors, it triggers a cascade of intracellular signaling events, leading to various physiological responses. The inhibition of guanylate cyclase affects cyclic GMP levels, influencing cellular processes such as smooth muscle relaxation and platelet aggregation.
Comparison with Similar Compounds
Adenosine Triphosphate (ATP): The natural counterpart of 2-Chloroadenosinetriphosphatesodiumsalt, involved in energy transfer within cells.
2-Azidoadenosinetriphosphatesodiumsalt: A similar compound where the chlorine atom is replaced with an azide group.
2-Fluoroadenosinetriphosphatesodiumsalt: Another analog with a fluorine atom instead of chlorine.
Uniqueness: this compound is unique due to its specific interactions with P2Y purinoceptors and its ability to inhibit guanylate cyclase. These properties make it a valuable tool in research focused on purinergic signaling and related physiological processes.
Properties
Molecular Formula |
C10H11ClN5Na4O13P3 |
|---|---|
Molecular Weight |
629.55 g/mol |
IUPAC Name |
tetrasodium;[[[(2R,3S,4R,5R)-5-(6-amino-2-chloropurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15ClN5O13P3.4Na/c11-10-14-7(12)4-8(15-10)16(2-13-4)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,14,15)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1 |
InChI Key |
JGKMWMQAWOVZHJ-ZVQJTLEUSA-J |
Isomeric SMILES |
C1=NC2=C(N=C(N=C2N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
Canonical SMILES |
C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)Cl)N.[Na+].[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


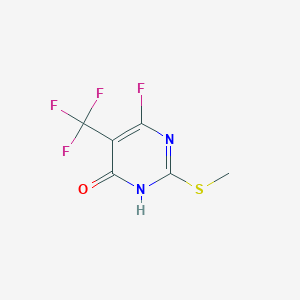

![2-methyl-N-[(1E)-1,3-oxazol-4-ylmethylidene]propane-2-sulfinamide](/img/structure/B14077541.png)
![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl]-7-nitro-3,4-dihydro-2H-quinoline](/img/structure/B14077552.png)
![2-(biphenyl-4-yloxy)-N'-[(Z)-(3-ethoxy-4-hydroxy-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B14077559.png)
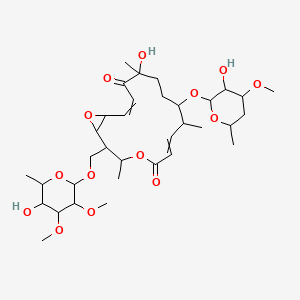
![2-{2-[4-(Dipropylamino)phenyl]ethenyl}-1-methylpyridin-1-ium iodide](/img/structure/B14077571.png)

